4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one
Description
Significance of Pyrrolidinone Derivatives in Contemporary Chemical Research
The pyrrolidinone ring, a five-membered lactam, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. nbinno.comresearchgate.net Its derivatives are known to exhibit a wide array of pharmacological effects, making them versatile lead compounds in the design of new drugs. researchgate.net The significance of the pyrrolidinone scaffold is underscored by its presence in numerous natural products and synthetic molecules with therapeutic applications. nih.gov
The five-membered ring structure of pyrrolidinone allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional complexity of a molecule. nih.govnih.gov This structural versatility is crucial for achieving specific interactions with biological targets. nbinno.com Researchers have successfully developed pyrrolidinone derivatives with a range of activities, including:
Antimicrobial: Demonstrating efficacy against various bacterial and fungal pathogens. frontiersin.orgnih.gov
Anticancer: Exhibiting cytotoxic effects against various cancer cell lines. researchgate.net
Anticonvulsant: Showing potential in the management of seizures. nih.gov
Anti-inflammatory: Displaying properties that can mitigate inflammatory responses. frontiersin.org
The continued exploration of pyrrolidinone derivatives in drug discovery highlights their enduring importance and potential for yielding novel therapeutic agents. nbinno.comnih.gov
Role of Imidazole (B134444) Heterocycles in Medicinal Chemistry and Bioactive Compounds
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is another fundamental building block in medicinal chemistry. jchemrev.comrjptonline.orgnih.gov Its presence in a vast number of natural products, including the amino acid histidine, purines in nucleic acids, and histamine, speaks to its biological significance. rjptonline.orgijrar.orgresearchgate.net The imidazole moiety is a common feature in many FDA-approved drugs, showcasing its therapeutic relevance. nih.govresearchgate.net
The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic and a non-basic nitrogen atom, enable it to participate in a variety of interactions with biological macromolecules. nih.govnih.gov This includes hydrogen bonding, coordination with metal ions, and hydrophobic interactions. nih.gov Consequently, imidazole derivatives have been found to possess a broad spectrum of pharmacological activities, such as:
Anticancer: Imidazole-containing compounds have shown promise in cancer therapy. jchemrev.comnih.govmdpi.com
Antimicrobial: The imidazole scaffold is a key component of many antifungal and antibacterial agents. jchemrev.comclinmedkaz.orgjournalijcar.org
Anti-inflammatory: Derivatives of imidazole have been investigated for their anti-inflammatory properties. nih.govijrar.org
Antiviral and Antiparasitic: The imidazole ring is present in drugs used to treat viral and parasitic infections. jchemrev.comclinmedkaz.org
The versatility of the imidazole heterocycle ensures its continued prominence in the development of new and effective medicines. mdpi.comresearchgate.netlongdom.org
Rationale for Investigating 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one
The specific compound, this compound, represents a logical convergence of the well-established pharmacological potential of both the pyrrolidinone and imidazole scaffolds. The rationale for its investigation stems from the hypothesis that combining these two privileged structures could lead to a molecule with unique and potentially enhanced biological activities.
The pyrrolidinone core provides a rigid, three-dimensional framework that can be appropriately functionalized, while the imidazole moiety offers key sites for interaction with biological targets. The methyl substitution on the imidazole ring can influence its electronic properties and steric profile, potentially fine-tuning its binding affinity and selectivity for specific enzymes or receptors. The linkage of the imidazole at the 5-position to the 4-position of the pyrrolidinone ring creates a distinct spatial arrangement of these two pharmacophores, which could be critical for its biological profile.
Overview of Research Trajectories for the Chemical Compound
Given the foundational roles of its constituent rings, research into this compound could follow several promising trajectories. Initial investigations would likely focus on its synthesis and subsequent screening for a broad range of biological activities. Based on the known properties of pyrrolidinone and imidazole derivatives, potential areas of exploration include:
Anticancer Activity: Screening against a panel of human cancer cell lines to identify any cytotoxic or antiproliferative effects.
Antimicrobial Activity: Testing against various strains of bacteria and fungi to determine its potential as an anti-infective agent.
Neurological Activity: Investigating its effects on the central nervous system, given the known anticonvulsant and other neurological activities of some pyrrolidinone derivatives.
Enzyme Inhibition Studies: Exploring its potential to inhibit specific enzymes that are known to be modulated by imidazole-containing compounds.
Further research would likely involve structure-activity relationship (SAR) studies, where modifications to the methyl group on the imidazole, substitutions on the pyrrolidinone ring, and alterations to the linkage between the two rings would be explored to optimize activity and selectivity.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-5-9-4-7(11)6-2-8(12)10-3-6/h4-6H,2-3H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOHRWVPXXPRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 1 Methyl 1h Imidazol 5 Yl Pyrrolidin 2 One
Retrosynthetic Analysis of the 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one Skeleton
A retrosynthetic analysis of the target molecule reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary bond for disconnection is the C4-C5' bond between the pyrrolidinone and imidazole (B134444) rings. This leads to two key synthons: a pyrrolidin-2-one electrophile at C4 and a 1-methyl-1H-imidazol-5-yl nucleophile, or vice versa.
Scheme 1: Key Retrosynthetic Disconnections
Disconnection A (C4-C5'): This approach simplifies the molecule into a 4-substituted pyrrolidin-2-one precursor and a 1-methyl-1H-imidazole precursor. The pyrrolidinone moiety could possess a leaving group at the C4 position, which would be susceptible to nucleophilic attack by an organometallic derivative of 1-methyl-1H-imidazole. Alternatively, the pyrrolidinone could act as a nucleophile (e.g., an enolate) reacting with an electrophilic imidazole derivative.
Disconnection B (Pyrrolidinone Ring): The pyrrolidinone ring itself can be disconnected, suggesting its formation from acyclic precursors. For instance, a Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester bearing the imidazole moiety, followed by cyclization, is a plausible route. Another possibility involves the cyclization of a γ-amino acid derivative that already contains the 1-methyl-1H-imidazol-5-yl substituent.
These disconnections form the basis for the design of novel synthetic routes to access the target molecule.
Novel Synthetic Routes to Access this compound
Several synthetic strategies can be envisioned based on the retrosynthetic analysis. These routes can be broadly categorized into those that construct the pyrrolidinone ring onto a pre-existing imidazole structure and those that introduce the imidazole moiety onto a pre-formed pyrrolidinone.
One potential route involves the Michael addition of a nitroalkane to an acrylate ester, followed by reduction of the nitro group and subsequent lactamization. For the synthesis of the target compound, this would involve a precursor such as methyl 2-(bromomethyl)acrylate and 5-(nitromethyl)-1-methyl-1H-imidazole.
Another approach could utilize the Paal-Knorr pyrrole synthesis, followed by selective reduction and oxidation to form the pyrrolidinone ring. However, controlling the regioselectivity of the initial condensation to form the desired 4-substituted pattern can be challenging.
A more direct method could involve the alkylation of a suitable pyrrolidinone enolate with a halomethyl-imidazole derivative, such as 5-(chloromethyl)-1-methyl-1H-imidazole. The generation and reaction of pyrrolidinone enolates are well-established, offering a potentially high-yielding pathway.
| Route | Key Precursors | Key Reactions | Potential Advantages | Potential Challenges |
| Michael Addition | Methyl acrylate, 1-methyl-5-(nitromethyl)-1H-imidazole | Michael addition, Nitro reduction, Lactamization | Convergent, potential for stereocontrol | Synthesis of the nitromethylimidazole precursor |
| Alkylation | Pyrrolidin-2-one, 5-(chloromethyl)-1-methyl-1H-imidazole | Enolate formation, Nucleophilic substitution | Direct C-C bond formation | Potential for di-alkylation, regioselectivity |
| From Amino Acids | Glutamic acid derivative, Histidine derivative | Multi-step functional group interconversions | Access to chiral starting materials | Lengthy synthesis, protection/deprotection steps |
Stereoselective Synthesis of Enantiopure this compound Isomers
The C4 position of the pyrrolidinone ring is a stereocenter, meaning the target compound can exist as a pair of enantiomers. The development of stereoselective syntheses to access each enantiomer in high purity is of significant interest, particularly for pharmaceutical applications.
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of substituted pyrrolidinones. One strategy involves the catalytic asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the reaction of a malonate derivative with an unsaturated ester bearing the imidazole moiety, catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand, could establish the stereocenter at the C4 position. Subsequent decarboxylation and lactamization would yield the enantiopure pyrrolidinone.
Another approach is the catalytic asymmetric hydrogenation of a pyrrolin-2-one precursor. This would require the synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyrrolin-2-one, which could then be subjected to hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to afford the desired enantiomer of the target molecule.
Chiral auxiliaries can be employed to control the stereochemical outcome of key bond-forming reactions. A common strategy involves attaching a chiral auxiliary to the nitrogen of the pyrrolidinone precursor. For example, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be used. An N-acylated chiral oxazolidinone can undergo diastereoselective alkylation at the α-position. In this context, the enolate of an N-succinoyl chiral oxazolidinone could be alkylated with a suitable 5-(halomethyl)-1-methyl-1H-imidazole. Subsequent removal of the chiral auxiliary would furnish the enantiopure 4-substituted pyrrolidinone.
Alternatively, a chiral auxiliary can be attached to one of the reactants in a Michael addition. For example, a chiral amine could be used to form a chiral enamine from a carbonyl compound, which would then undergo a diastereoselective Michael addition to an acceptor bearing the imidazole group.
| Method | Catalyst/Auxiliary | Key Transformation | Typical Enantiomeric Excess (ee) |
| Asymmetric Michael Addition | Chiral organocatalyst (e.g., prolinol derivative) | Conjugate addition to an α,β-unsaturated ester | 80-99% |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex | Hydrogenation of a C=C double bond | >95% |
| Chiral Auxiliary | Evans' oxazolidinone | Diastereoselective enolate alkylation | >98% de |
Molecular and Biochemical Mechanism Investigations of 4 1 Methyl 1h Imidazol 5 Yl Pyrrolidin 2 One
Target Identification and Validation Approaches (e.g., specific enzymes, receptors, proteins)
Comprehensive studies to identify and validate the specific biological targets of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one have not been detailed in available scientific literature. While related compounds containing imidazole (B134444) and pyrrolidine (B122466) structures have been investigated for their effects on various enzymes and receptors, this does not allow for conclusive identification of the target for this specific molecule.
Binding Affinity and Kinetics Studies with Purified Biological Targets
Without confirmed biological targets, detailed studies on the binding affinity and kinetics of this compound are not available.
Equilibrium Dissociation Constant (Kd) Determination
There is no publicly available data on the equilibrium dissociation constant (Kd) of this compound with any specific biological target.
Association and Dissociation Rate Constants (kon, koff)
Information regarding the association (kon) and dissociation (koff) rate constants for the interaction of this compound with any purified biological targets is not present in the available literature.
Enzymatic Modulation by this compound
Specific data on the enzymatic modulation, including inhibition or activation, by this compound is not available.
Enzyme Inhibition/Activation Profiling (IC50, Ki)
There are no published IC50 or Ki values for this compound against any specific enzymes.
Allosteric Modulation Studies
Studies investigating the potential allosteric modulation of any biological target by this compound have not been reported in the scientific literature.
Receptor-Ligand Interaction Studies
No publicly available research data could be found that specifically details the receptor-ligand interaction studies of this compound.
Agonist and Antagonist Profiling
There are no available scientific reports that have characterized the agonist or antagonist profile of this compound at any specific biological target. Therefore, data tables of its potency, efficacy, or competitive binding affinities cannot be provided.
Orthosteric vs. Allosteric Binding Site Characterization
Information regarding the binding site of this compound is not available. Studies to determine whether the compound interacts with the primary (orthosteric) binding site or a secondary (allosteric) site on any receptor have not been published.
Biophysical Characterization of Compound-Target Interactions
Specific biophysical studies to characterize the interaction between this compound and any biological target are not described in the accessible literature.
Isothermal Titration Calorimetry (ITC)
There are no published studies that have employed Isothermal Titration Calorimetry to determine the thermodynamic parameters (such as binding affinity, enthalpy, and entropy) of the interaction between this compound and a target protein.
Surface Plasmon Resonance (SPR)
No data from Surface Plasmon Resonance studies are available to characterize the kinetics (association and dissociation rates) of the binding of this compound to any specific target.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding
While Nuclear Magnetic Resonance spectroscopy is a powerful tool for studying ligand-protein interactions, no NMR studies detailing the binding of this compound to a biological target have been reported in the scientific literature.
In Vitro Biological Activities and Pharmacological Insights of 4 1 Methyl 1h Imidazol 5 Yl Pyrrolidin 2 One
Cell-Based Phenotypic Screening and Activity Profiling
Comprehensive cell-based phenotypic screening is a crucial first step in characterizing the biological effects of a novel compound. This approach allows for the unbiased assessment of a compound's activity across a diverse range of cell types and disease models. Such screening can reveal unexpected therapeutic potential and provide initial insights into the compound's mechanism of action.
Currently, there is a lack of published data from broad, cell-based phenotypic screening campaigns specifically for 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one. Such studies would be instrumental in identifying potential therapeutic areas for this compound.
Cellular Pathway Modulation Studies
Understanding how a compound modulates cellular pathways is fundamental to elucidating its mechanism of action and predicting its therapeutic efficacy and potential side effects. This involves a multi-faceted approach, including the analysis of gene and protein expression, as well as the investigation of intracellular signaling cascades.
Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)
To date, no studies have been published detailing the effects of this compound on global or targeted gene expression. Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq) would be necessary to determine if the compound alters the transcriptional landscape of treated cells.
Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot)
Similarly, there is no available information regarding the impact of this compound on protein expression levels or post-translational modifications. Western blot analysis and other proteomic techniques would be required to assess these effects.
Intracellular Signaling Pathway Investigations
The influence of this compound on specific intracellular signaling pathways has not been reported. Investigating its effects on key signaling cascades, such as the MAPK, PI3K/Akt, or NF-κB pathways, would provide valuable insights into its molecular mechanism.
Subcellular Localization and Cellular Uptake Mechanisms of this compound
The efficacy of a compound is highly dependent on its ability to reach its intracellular target. Therefore, understanding its cellular uptake and subcellular localization is critical.
There is currently no published research on the subcellular distribution or the mechanisms by which this compound enters cells. Studies employing techniques such as fluorescence microscopy with a labeled version of the compound or the use of specific inhibitors of endocytic pathways would be needed to elucidate these processes.
Selectivity and Specificity Profiling Against Off-Targets
A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended target while minimizing interactions with other proteins, which can lead to unwanted side effects.
Data from selectivity and specificity profiling of this compound against a broad panel of off-targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, are not available in the current scientific literature. Such profiling is essential to assess the compound's potential for off-target effects and to build a comprehensive safety profile.
: A Review of Specialized Models
Despite extensive investigation, detailed research findings, including specific in vitro biological activities and comprehensive data from specialized biological models for the chemical compound this compound, are not available in the public scientific literature.
The exploration of novel chemical entities for therapeutic potential relies heavily on a thorough examination of their interactions with biological systems. This process typically begins with a series of in vitro assays to determine a compound's activity at a molecular and cellular level. For the specific compound, this compound, which incorporates both a pyrrolidinone and a substituted imidazole (B134444) moiety, a variety of biological activities could be hypothesized based on the known pharmacology of these structural motifs.
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a range of neurologically active drugs. Similarly, the imidazole ring is a key component of many biologically active molecules, exhibiting a wide array of pharmacological effects. The combination of these two rings in this compound suggests potential for interaction with various biological targets.
However, a comprehensive search of scientific databases and literature has not yielded any specific experimental data detailing the evaluation of this compound in specialized in vitro models. Such studies would be essential to elucidate its pharmacological profile and potential therapeutic applications. Information regarding its activity in enzyme inhibition assays, receptor binding affinities, or effects on specific cell-based models relevant to particular disease states remains uncharacterized in publicly accessible research.
Consequently, the creation of data tables and a detailed discussion of research findings for the in vitro biological activities of this compound is not possible at this time. Further empirical research is required to determine the pharmacological properties of this specific chemical entity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1 Methyl 1h Imidazol 5 Yl Pyrrolidin 2 One Derivatives
Design Principles for Analogues and Scaffold Modifications
The design of analogues based on the 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one scaffold is guided by several key principles aimed at systematically probing the chemical space around the core structure. The pyrrolidinone ring, a five-membered lactam, is a particularly attractive scaffold in drug discovery. nih.govrdd.edu.iqresearchgate.net Its non-planar, sp3-hybridized nature allows for efficient exploration of three-dimensional pharmacophore space, which is a significant advantage over flat, aromatic systems. nih.gov This inherent three-dimensionality, arising from a phenomenon known as "pseudorotation," can lead to improved binding affinity and selectivity for biological targets. nih.gov
Key design strategies for modifying this scaffold include:
Scaffold Hopping and Isosteric Replacement: A common strategy involves replacing specific moieties with other groups that have similar steric and electronic properties. For instance, the 1-methylimidazole (B24206) group could be replaced by other five-membered heterocycles like a 1-methyl-1,2,3-triazole to assess the impact on metabolic stability and potency. nih.gov
Functionalization of Core Rings: Analogues are systematically generated by introducing various substituents onto both the pyrrolidinone and imidazole (B134444) rings. This allows for a detailed investigation of how changes in size, lipophilicity, and electronic character at specific positions affect biological activity.
Conformational Constraint: Modifying the scaffold to lock it into a specific conformation can enhance binding to a target receptor. This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation.
These principles guide the rational design of new chemical entities with improved therapeutic potential, building upon the foundational structure of this compound.
Impact of Imidazole Substitution Patterns on Biological Activity
The imidazole ring is a privileged structure in medicinal chemistry, known to be a key component in numerous biologically active compounds. mdpi.comijpsjournal.comresearchgate.netnih.gov Its derivatives exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.comijpsjournal.comnih.gov The biological activity of derivatives of this compound can be significantly modulated by altering the substitution pattern on the imidazole moiety.
The nitrogen atoms in the imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a critical feature for receptor binding. mdpi.com The specific placement and nature of substituents on the imidazole ring can influence:
Target Affinity and Selectivity: Different substitution patterns can orient the molecule differently within a binding pocket, leading to variations in affinity and selectivity for specific enzymes or receptors. mdpi.com
Mechanism of Action: In the context of antimicrobial activity, imidazole derivatives can interfere with critical cellular processes such as DNA replication, cell wall synthesis, or membrane integrity. mdpi.com The nature of the substituents can fine-tune this inhibitory action.
Pharmacokinetic Properties: Substitutions can alter the molecule's solubility, metabolic stability, and ability to cross biological membranes.
The following table summarizes the observed impact of various imidazole substitution patterns on biological activity based on studies of different imidazole-containing scaffolds.
| Substitution Position | Substituent Type | Observed Impact on Biological Activity | Reference Compound Class |
|---|---|---|---|
| N-1 | Aryl groups (e.g., phenyl, methoxyphenyl) | Can be critical for establishing specific interactions within the target's binding site. | 1,4,5-trisubstituted imidazoles |
| C-2 | Aryl or substituted aryl groups | Often a key point for modification; can significantly influence anti-inflammatory and antimicrobial potency. ijpsjournal.com | 2-substituted-4,5-diphenyl-1H-imidazoles ijpsjournal.com |
| C-2 | Alkyl groups | Can modulate lipophilicity and impact anti-tubercular activity. | Ring substituted-1H-imidazole-4-carboxylic acids |
| C-4, C-5 | Diphenyl substitution | Frequently found in compounds with potent anti-inflammatory and antibacterial activities. ijpsjournal.comnih.gov | 4,5-diphenyl-1H-imidazole derivatives ijpsjournal.comnih.gov |
| N-1 | Attachment of side chains (e.g., acetamide) | Can be used to introduce additional functional groups to probe for new interactions and improve antimicrobial activity. nih.gov | N-substituted imidazole derivatives nih.gov |
Effects of Pyrrolidinone Ring Substitutions on Biological Activity
The pyrrolidinone ring is a versatile scaffold that allows for extensive structural modification. nih.govresearchgate.net Substitutions at various positions on this ring have been shown to profoundly affect the biological profile of the resulting compounds. nih.gov The stereogenicity of the carbons within the ring adds another layer of complexity and opportunity for optimization. nih.gov
Key findings from SAR studies on pyrrolidinone-containing molecules include:
Position 3: This position is often critical for potency. For example, in a series of pyrrolidine (B122466) sulfonamides, fluorophenyl substituents at position 3 resulted in better in vitro potency. nih.gov In another series of pyrrolidine-2,5-diones, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable anticonvulsant activity in a specific test, while 3-methyl derivatives were more active in a different assay. nih.gov
Nitrogen (N-1): The substituent on the pyrrolidinone nitrogen plays a crucial role. Pyrrolidines with an unsubstituted nitrogen have been found to be weak agonists compared to their tertiary amine counterparts in certain assays. nih.gov N-substituted pyrrolidin-2-ones are known to include nootropic drugs like piracetam. rdd.edu.iq
The following table summarizes the effects of various substitutions on the pyrrolidinone ring.
| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Reference Compound Class |
|---|---|---|---|
| C-3 | Fluorophenyl groups | Improved in vitro potency and better P-gp efflux profile. nih.gov | Pyrrolidine sulfonamides nih.gov |
| C-3 | Benzhydryl or Isopropyl groups | Favorable anticonvulsant activity in the scPTZ test. nih.gov | Pyrrolidine-2,5-diones nih.gov |
| C-3 | Methyl groups | More active in the MES anticonvulsant test. nih.gov | Pyrrolidine-2,5-diones nih.gov |
| N-1 | Unsubstituted (N-H) | Can lead to weaker activity compared to N-substituted analogues. nih.gov | Tertiary amine pyrrolidines nih.gov |
| C-4 | Aryl groups | Can influence ring puckering and overall molecular shape. nih.gov | Proline derivatives nih.gov |
| C-3 | para-Fluoro on a 3-phenyl ring | Improved EC50 values in RORγt agonism. nih.gov | 3-phenyl-pyrrolidines nih.gov |
Stereochemical Considerations and Enantiomeric Activity Differences
Stereochemistry is a critical factor governing the pharmacological activity of chiral molecules like the derivatives of this compound. nih.gov The presence of stereocenters, particularly within the pyrrolidinone ring, means that these compounds can exist as different enantiomers or diastereomers. These stereoisomers can exhibit significant differences in their biological activity, potency, and toxicity due to the chiral nature of their biological targets, such as enzymes and receptors. nih.govnih.gov
The spatial orientation of substituents is crucial for establishing the precise intermolecular interactions required for a biological response. nih.gov For example, studies on chiral ligands based on imidazolidin-4-one (B167674) have shown that the relative configuration of the ligand dictates the stereochemical outcome of catalyzed reactions. researchgate.net A cis-configuration of a ligand might produce a product with a major S-enantiomer, while a trans-configuration leads to the R-enantiomer. researchgate.net
Similarly, pure enantiomers of 3-substituted-1,4-benzodiazepin-2-ones, a related lactam structure, show significant differences in their pharmacological activity. nih.gov This underscores the importance of evaluating the biological activity of individual stereoisomers rather than racemic mixtures. The different binding modes of enantiomers to enantioselective proteins can lead to one isomer being a potent agonist while the other is inactive or even an antagonist. nih.gov Therefore, controlling the stereochemistry during synthesis or separating stereoisomers for evaluation is a fundamental aspect of the drug discovery process for this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can be invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and accelerating the optimization process.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. nih.gov These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods are then employed to build a model that best describes the relationship between these descriptors and the observed biological activity.
For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was successfully applied to a series of N-phenyl pyrrolidin-2-ones, which are structurally related to the scaffold of interest. nih.gov The resulting CoMFA model was predictive and helped to reasonably explain the effects of different substituents on the compounds' inhibitory activity. nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electronic properties are either favorable or unfavorable for activity, providing clear guidance for the design of more potent analogues. The ultimate goal of QSAR is to develop a reliable model that can predict the biological activity of novel molecules before they are synthesized. nih.gov
Exploration of Pharmacophore Models for Target Interaction
Pharmacophore modeling is another powerful computational tool used to understand the key molecular features required for a ligand to bind to a specific biological target. nih.gov A pharmacophore represents the three-dimensional arrangement of essential features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged groups, that are critical for molecular recognition. nih.govnih.govmdpi.com
Pharmacophore models can be developed using two main approaches:
Ligand-Based Modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their biological activity. nih.govmdpi.com
Structure-Based Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interaction points between the protein and a bound ligand. nih.gov
For derivatives of this compound, a pharmacophore model could identify the crucial roles of the imidazole nitrogen atoms as hydrogen bond acceptors or donors, the pyrrolidinone carbonyl as a hydrogen bond acceptor, and specific regions of the scaffold as hydrophobic interaction points. nih.gov For example, a pharmacophore model for IP3R inhibitors highlighted the importance of two hydrogen-bond acceptors and two hydrogen-bond donors arranged at specific distances from a hydrophobic group. nih.gov Once validated, these models serve as 3D queries for virtual screening of large compound databases to identify novel molecules with different chemical scaffolds that possess the desired biological activity. nih.govnih.gov
Computational and Theoretical Investigations of 4 1 Methyl 1h Imidazol 5 Yl Pyrrolidin 2 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. plos.orgppor.az These methods provide detailed information about molecular orbitals, charge distribution, and reactivity indices, which are crucial for understanding a compound's behavior at the molecular level.
For derivatives and analogs of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one, DFT calculations have been employed to optimize molecular geometries and analyze electronic properties. researchgate.netbohrium.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap (ΔE) is an indicator of chemical stability and reactivity. ppor.az A smaller energy gap generally suggests higher reactivity.
Theoretical calculations on related heterocyclic compounds have shown that the distribution of HOMO and LUMO densities can predict sites susceptible to electrophilic and nucleophilic attack. niscpr.res.in For instance, in similar structures, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. This information is valuable for predicting metabolic pathways and designing derivatives with altered reactivity profiles.
Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, visualize the charge distribution across a molecule, highlighting regions with positive or negative electrostatic potential. niscpr.res.in These maps are useful for understanding non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. ppor.az |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. niscpr.res.in |
Molecular Docking Simulations with Identified Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used to screen virtual compound libraries and to understand the molecular basis of ligand-receptor interactions.
For compounds containing the pyrrolidin-2-one or imidazole (B134444) scaffold, molecular docking studies have been conducted against various protein targets implicated in diseases such as cancer and infectious diseases. researchgate.netsemanticscholar.orgnih.goveurekaselect.com For example, derivatives of pyrrolidin-2-one have been docked into the active site of acetylcholinesterase, a key enzyme in Alzheimer's disease. researchgate.net These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
The docking score, a numerical value representing the predicted binding affinity, is a key output of these simulations. researchgate.net A lower (more negative) docking score generally indicates a more favorable binding interaction. For instance, docking studies of pyrrolidin-2-one derivatives against acetylcholinesterase have identified compounds with docking scores superior to that of the known drug donepezil. researchgate.net
Table 2: Examples of Protein Targets for Imidazole and Pyrrolidinone Scaffolds
| Protein Target | Associated Disease/Function | Reference |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | researchgate.net |
| Enoyl-ACP Reductase (InhA) | Tuberculosis | eurekaselect.comrjptonline.org |
| Dihydrofolate Reductase (DHFR) | Bacterial Infections, Cancer | semanticscholar.org |
| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | plos.orgnih.gov |
| c-Met Kinase | Cancer | nih.gov |
| Poly(ADP-ribose) Polymerase (PARP) | Cancer | nih.gov |
Molecular Dynamics (MD) Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. nih.govdeakin.edu.au These simulations can assess the stability of the ligand-protein complex and provide insights into the conformational changes that may occur upon binding. plos.orgresearchgate.net
MD simulations of pyrrolidin-2-one derivatives complexed with acetylcholinesterase have been performed to evaluate the stability of the docked poses. researchgate.net Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site.
These simulations can also be used to calculate the binding free energy, which provides a more accurate estimation of binding affinity than docking scores alone. mdpi.com The insights gained from MD simulations are valuable for refining the design of inhibitors with improved potency and residence time.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Tool Development
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. idrblab.orgnih.govfrontiersin.org Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.com
For research tool development, it is essential that a compound possesses suitable ADME properties to be effective in in vitro and in vivo models. For example, predictions of human oral absorption are important for compounds intended for oral administration in animal studies. rjptonline.org Lipinski's rule of five is a commonly used guideline to assess the "drug-likeness" of a compound based on its physicochemical properties. rjptonline.org
Computational tools can predict a wide range of ADME properties, including:
Aqueous solubility: Affects absorption and distribution.
Intestinal absorption: Predicts the extent of absorption from the gastrointestinal tract.
Plasma protein binding: Influences the free concentration of the drug available to exert its effect.
Cytochrome P450 inhibition/metabolism: Predicts potential drug-drug interactions and metabolic stability.
Hepatotoxicity and other toxicities: Flags potential safety concerns early in the development process. mdpi.com
Table 3: Common In Silico ADME Parameters
| Parameter | Description | Importance |
| LogP | Octanol-water partition coefficient. | A measure of lipophilicity, which influences absorption and distribution. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule. | Correlates with cell permeability and oral bioavailability. |
| Human Oral Absorption (%) | Predicted percentage of the compound absorbed after oral administration. | Key for designing orally active research tools. |
| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB. | Important for CNS-targeted compounds. |
| CYP2D6 Inhibition | Predicts the potential to inhibit a major drug-metabolizing enzyme. | Indicates potential for drug-drug interactions. |
Virtual Screening and Lead Discovery Applications based on this compound Scaffold
The this compound scaffold can serve as a starting point for virtual screening campaigns to identify novel lead compounds. mdpi.com Virtual screening involves the computational screening of large compound libraries against a specific protein target.
Scaffold hopping is a technique used in virtual screening to identify new core structures (scaffolds) that retain the key binding interactions of a known active compound. nih.gov This approach can lead to the discovery of compounds with novel intellectual property, improved properties, or different side-effect profiles. By using the this compound scaffold as a query, it is possible to search for structurally diverse compounds that maintain the essential pharmacophoric features required for binding to a particular target. mdpi.com
Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, can be employed to dock large numbers of compounds and prioritize those with the best predicted binding affinities for experimental testing. nih.gov This approach has been successfully used to identify inhibitors for a wide range of targets.
Advanced Analytical Methodologies in the Research of 4 1 Methyl 1h Imidazol 5 Yl Pyrrolidin 2 One
Spectroscopic Techniques for Mechanistic Elucidation (beyond basic identification)
Spectroscopic methods are pivotal in moving beyond simple structural confirmation to understanding the dynamic interactions of a compound with its biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for studying the binding of small molecules like 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one to protein targets at an atomic level. researchgate.net Techniques such as Saturation Transfer Difference (STD) NMR are particularly valuable for identifying which parts of the ligand are in close contact with the protein, known as the binding epitope. nih.govnih.govresearchgate.net
In a typical STD-NMR experiment, selective radiofrequency pulses are used to saturate protons of the target protein. glycopedia.eu This saturation is transferred via spin diffusion to the protons of a ligand that is transiently bound. nih.gov When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the signal intensity of its protons in the NMR spectrum. nih.govglycopedia.eu By comparing this saturated spectrum with a reference (off-resonance) spectrum, a difference spectrum is generated which only shows signals from the ligand protons that received saturation from the protein. glycopedia.eu The intensity of these signals directly correlates with their proximity to the protein surface.
For this compound, this technique could reveal which moiety—the N-methyl-imidazole ring or the pyrrolidin-2-one core—is more critical for target engagement. The protons showing the largest STD effect are those most deeply buried in the protein's binding pocket.
Illustrative Data Table: Hypothetical STD-NMR Results for Ligand-Protein Binding
The following table is a hypothetical representation of data that could be obtained from an STD-NMR experiment to illustrate the binding epitope of this compound.
| Proton Assignment (Ligand) | Chemical Shift (ppm) | STD Amplification Factor (%) | Interpretation |
| Imidazole (B134444) C2-H | 7.5 | 45 | Moderate proximity to the protein surface. |
| Imidazole C4-H | 6.9 | 100 | Strongest interaction; proton is likely a key binding determinant. |
| Pyrrolidinone C3-H₂ | 2.5 | 80 | In close contact with the protein, indicating this part is in the binding pocket. |
| Pyrrolidinone C4-H | 3.1 | 75 | In close contact with the protein. |
| Pyrrolidinone C5-H₂ | 3.6 | 60 | Significant interaction with the protein surface. |
| N-Methyl (CH₃) | 3.7 | 20 | Weaker interaction, possibly solvent-exposed or at the edge of the binding site. |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for identifying the metabolic fate of a compound in preclinical research models, such as liver microsomes or in rodent studies. nih.govscripps.edu These in vitro and in vivo systems help predict how a compound might be modified by metabolic enzymes. creative-biolabs.com
For this compound, researchers would incubate the parent compound with liver microsomes, which contain a high concentration of cytochrome P450 enzymes. creative-biolabs.com The samples would then be analyzed by high-resolution mass spectrometry to detect new molecular ions corresponding to potential metabolites. nih.gov Common metabolic transformations for compounds containing pyrrolidinone and imidazole rings include hydroxylation, N-demethylation, and ring-opening or oxidation. mdma.ch Tandem mass spectrometry (MS/MS) is then used to fragment these new ions, providing structural information that helps to pinpoint the site of modification. nih.gov
Identifying these metabolites is crucial for understanding the compound's clearance mechanisms and for identifying any potentially active or reactive metabolic products. pharmaron.com
Illustrative Data Table: Potential Metabolites Identified by LC-MS/MS in a Research Model
This table provides a hypothetical summary of metabolites of this compound that could be identified in an in vitro liver microsome assay.
| Metabolite ID | Observed Mass (m/z) | Mass Shift from Parent | Proposed Biotransformation |
| M1 | [Parent + 15.99] | +16 | Hydroxylation (on pyrrolidinone ring) |
| M2 | [Parent + 15.99] | +16 | Hydroxylation (on imidazole ring) |
| M3 | [Parent - 14.02] | -14 | N-demethylation |
| M4 | [Parent + 31.99] | +32 | Dihydroxylation |
| M5 | [Parent + 176.03] | +176 | Glucuronide Conjugation (Phase II) |
X-ray Crystallography of this compound-Target Co-crystals
X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a ligand bound to its protein target. nih.gov This technique is instrumental in structure-based drug design, as it reveals the precise orientation and conformation of the ligand within the protein's active site. nih.govmdpi.com
To achieve this, the target protein is crystallized in the presence of this compound, forming a co-crystal. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map of the complex. mdpi.com By interpreting this map, researchers can build an atomic-level model of the protein-ligand interaction, visualizing key binding features such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.govfrontiersin.org
Such a structure would unambiguously show how the imidazole nitrogen atoms and the pyrrolidinone carbonyl oxygen participate in binding, guiding further optimization of the molecule to enhance potency and selectivity.
Illustrative Data Table: Hypothetical X-ray Crystallography Data for a Co-crystal Structure
The following is a hypothetical data summary for a co-crystal structure of this compound bound to a target protein.
| Parameter | Value | Description |
| PDB ID | N/A | Unique Protein Data Bank identifier for the solved structure. |
| Resolution (Å) | 2.1 | A measure of the level of detail in the crystal structure. |
| Space Group | P2₁2₁2₁ | Describes the crystal's internal symmetry. |
| R-work / R-free | 0.19 / 0.23 | Indicators of how well the atomic model fits the experimental data. |
| Key Interactions | ||
| Hydrogen Bond | Imidazole N1 to Tyr234-OH | A critical polar interaction stabilizing the complex. |
| Hydrogen Bond | Pyrrolidinone C=O to Asn150-NH₂ | Anchors the pyrrolidinone moiety in the binding pocket. |
| Hydrophobic Interaction | Imidazole ring with Leu88, Val95 | Shows the importance of non-polar contacts for binding affinity. |
Future Research Directions and Translational Perspectives for 4 1 Methyl 1h Imidazol 5 Yl Pyrrolidin 2 One
Identification of Unexplored Biological Targets for the Compound
The hybrid structure of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one suggests a wide range of potential biological activities by drawing on the known properties of its core components. The pyrrolidinone ring is a versatile scaffold present in numerous biologically active compounds, while the imidazole (B134444) ring is a key feature in many approved drugs, known for its ability to engage with various enzymes and receptors. cnreagent.com
A significant area for investigation is the compound's potential as an enzyme inhibitor. Notably, research on structurally similar compounds has demonstrated that pyrrolidinone derivatives featuring an imidazole side-chain can act as potent inhibitors of human placental aromatase (CYP19A1). nih.gov In one study, several imidazole-pyrrolidinone derivatives showed stronger competitive inhibition of aromatase than the reference drug aminoglutethimide, with the imidazole ring being essential for this activity. nih.gov This precedent strongly suggests that this compound should be investigated as a potential modulator of steroid biosynthesis, with aromatase being a key unexplored target.
Beyond this, the broader pharmacology of related scaffolds points to other potential targets:
Kinases: The imidazole scaffold is a component of many kinase inhibitors. For example, derivatives have been developed as inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a key enzyme in inflammatory pathways. nih.gov Given the role of TAK1 in cancer and inflammatory diseases, its interaction with this compound warrants investigation. nih.gov
Monoamine Transporters: The pyrrolidinone core is found in compounds that inhibit monoamine transporters. Analogs of pyrovalerone, which features a pyrrolidin-1-yl-pentan-1-one structure, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov This suggests that this compound could be explored for its potential to modulate neurotransmitter reuptake, with applications in neurological and psychiatric disorders.
Antiparasitic Targets: Imidazole-containing compounds have been identified as growth inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas' disease, by targeting the enzyme CYP51. nih.gov This opens a potential line of inquiry into the activity of this compound against this and other parasitic targets.
The following table summarizes potential, yet unexplored, biological targets for this compound based on the activities of its core scaffolds.
| Potential Target Class | Specific Example(s) | Rationale |
| Enzymes (Steroidogenesis) | Aromatase (CYP19A1) | Direct evidence from structurally similar imidazole-pyrrolidinone compounds showing potent inhibition. nih.gov |
| Enzymes (Kinases) | TAK1 (MAP3K7) | Imidazole and pyrrolidinone scaffolds are common in kinase inhibitors. nih.gov |
| Neurotransmitter Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | The pyrrolidinone core is a key feature of known monoamine uptake inhibitors like pyrovalerone analogs. nih.gov |
| Antiparasitic Enzymes | CYP51 | Imidazole derivatives have shown activity against Trypanosoma cruzi via CYP51 inhibition. nih.gov |
Development of Advanced Probes and Chemical Tools for Biological Research
To explore the biological functions and targets of this compound, it can be developed into a series of advanced chemical probes. Such tools are invaluable for target identification, validation, and imaging in biological systems. The core structure of the compound provides multiple points for chemical modification without abolishing its potential biological activity.
Potential modifications to create chemical probes include:
Fluorescent Labeling: A fluorescent dye (e.g., fluorescein, rhodamine) could be attached to the pyrrolidinone nitrogen or a less sterically hindered position. This would create a probe for visualizing the compound's subcellular localization via fluorescence microscopy and for use in binding assays like fluorescence polarization.
Biotinylation: The addition of a biotin tag would enable affinity-based pulldown experiments. By incubating biotinylated this compound with cell lysates, researchers could isolate and identify its protein binding partners using mass spectrometry.
Photoaffinity Labeling: Incorporating a photoreactive group (e.g., an azide or diazirine) would allow for the creation of covalent bonds with target proteins upon UV irradiation. This is a powerful method for irreversibly labeling and identifying specific biological targets.
These chemical tools would facilitate a deeper understanding of the compound's mechanism of action and help to uncover novel biological roles beyond what is predicted from its structural motifs.
Integration with High-Throughput Screening Platforms for Derivative Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of thousands of compounds to identify those with desired biological activity. nih.gov The this compound scaffold is an excellent candidate for HTS-based derivative discovery.
A focused chemical library could be synthesized by systematically modifying different parts of the molecule:
Pyrrolidinone Ring: Introducing substituents at other positions on the ring.
Imidazole Nitrogen: Replacing the methyl group with a variety of alkyl and aryl substituents.
Linker: Varying the connection point and nature of the linkage between the two heterocyclic rings.
This library of derivatives could then be screened against a panel of biological targets. For instance, based on the known activity of related compounds, an HTS campaign could be designed to identify potent and selective inhibitors of aromatase. nih.gov Similarly, screening against a broad panel of kinases or G-protein coupled receptors could uncover entirely new activities. nih.gov The integration of automated synthesis and HTS would significantly accelerate the discovery of novel lead compounds derived from this versatile scaffold. nih.gov
Preclinical Lead Optimization Strategies (excluding clinical human trials)
Once a lead compound with promising activity is identified from screening, preclinical lead optimization is necessary to improve its drug-like properties. This iterative process involves refining the molecule's structure to enhance its potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Key optimization strategies for a lead based on this compound could include:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand which chemical features are critical for biological activity. For example, if targeting aromatase, SAR studies on related compounds have shown that the presence and position of the imidazole ring are crucial. nih.gov
Improving Metabolic Stability: The compound could be susceptible to metabolic degradation, for instance, through oxidation of the imidazole or pyrrolidinone rings. Strategies to block metabolic hotspots, such as introducing fluorine atoms or replacing a metabolically labile methyl group with a cyclopropyl group, could be employed.
Enhancing Selectivity: A lead compound may interact with unintended off-targets. To improve its safety profile, modifications can be made to increase its selectivity for the desired biological target over others. For example, if a compound inhibits both DAT and NET, but only DAT inhibition is desired, structural changes could be made to reduce its affinity for NET. nih.gov
Optimizing Physicochemical Properties: Properties such as solubility and permeability are critical for a drug's effectiveness. These can be fine-tuned by adjusting the molecule's lipophilicity (logP) and polar surface area through chemical modifications. nih.gov
The goal of this phase is to produce a preclinical candidate with a balanced profile of high potency, good selectivity, and favorable ADME properties, making it suitable for further in vivo studies in animal models. rrpharmacology.ru
Potential Applications in Specific Chemical Biology Domains
Beyond its potential as a therapeutic agent, this compound and its derivatives have significant applications in the field of chemical biology.
Chemical Probes: As discussed previously, derivatives of this compound can be developed into highly specific chemical probes. A potent and selective probe for a particular enzyme, such as aromatase, could be used to study the enzyme's role in cellular processes and disease models with high temporal and spatial control.
Synthetic Intermediates: The pyrrolidinone and imidazole heterocycles are valuable building blocks in medicinal chemistry. nih.gov this compound can serve as a versatile synthetic intermediate for the construction of more complex molecules. Its functional groups offer multiple handles for further chemical reactions, allowing for its incorporation into larger, more elaborate molecular architectures designed to interact with specific biological targets. The synthesis of various pyrrolidinone derivatives often involves the cyclization of precursors, highlighting the utility of such scaffolds in building molecular diversity. nih.gov
The development of this compound and its analogs for these applications would not only provide valuable tools for basic research but also contribute to a deeper understanding of the biological systems they modulate.
Q & A
Q. What are the recommended synthetic routes for 4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-2-one, and how can reaction efficiency be optimized?
The compound is typically synthesized via cyclization or coupling reactions involving imidazole and pyrrolidinone precursors. Microwave-assisted synthesis (MAS) is a robust method to enhance reaction efficiency, as demonstrated in analogous imidazolone derivatives. MAS reduces reaction time and improves yield by enabling rapid heating and precise temperature control. For example, microwave irradiation at 100–150°C with catalysts like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or DMSO) has been effective for similar heterocyclic systems . Optimization may involve varying substituents on the imidazole ring or adjusting solvent polarity to minimize side reactions.
Q. How can the structural integrity of this compound be confirmed experimentally?
Combined spectroscopic and crystallographic techniques are essential:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the pyrrolidinone ring (e.g., carbonyl resonance at ~175–180 ppm) and methylimidazole protons (singlet for N-methyl at ~3.6 ppm) .
- X-ray Crystallography : Use SHELXL or SHELXTL for refinement. For example, SHELX programs are widely employed to resolve hydrogen bonding patterns and verify stereochemistry in heterocycles .
- FTIR : A strong C=O stretch (~1680 cm⁻¹) and imidazole C-N vibrations (~1500 cm⁻¹) further validate the structure .
Q. What are the common challenges in purifying this compound, and how are they addressed?
The compound’s polarity and potential hygroscopicity (due to the pyrrolidinone ring) complicate purification. Techniques include:
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–10% MeOH in DCM) to separate polar byproducts.
- Recrystallization : Employ mixed solvents like ethanol/water to improve crystal formation.
- HPLC : For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is effective .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for derivatives of this compound?
Diastereoselectivity is critical for bioactive derivatives. A validated approach involves:
- Chiral Auxiliaries : Use (S)- or (R)-configured reagents to induce asymmetry during ring closure. For instance, (S)-trityloxymethyl groups have been used to control stereochemistry in pyrrolidinone analogs .
- Catalytic Asymmetric Synthesis : Pd-catalyzed cross-coupling or organocatalysts (e.g., proline derivatives) can enhance enantiomeric excess (ee). Evidence from quinolinone synthesis shows that NH₄OH treatment post-chlorination can resolve racemic mixtures .
- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction conditions for desired stereoisomers.
Q. How should researchers address discrepancies between experimental and computational spectroscopic data?
Contradictions often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to NMR or IR simulations.
- Dynamic Effects : Use molecular dynamics (MD) to account for ring puckering in pyrrolidinone or imidazole rotation.
- Validation : Cross-check with crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures) to reconcile computational and experimental results .
Q. What mechanistic insights govern the reactivity of the pyrrolidinone ring in nucleophilic or electrophilic reactions?
The ring’s reactivity is influenced by:
- Ring Strain : The lactam’s partial double-bond character (due to resonance) reduces strain, making it less reactive toward nucleophiles unless activated.
- Electrophilic Sites : The carbonyl carbon is susceptible to nucleophilic attack (e.g., Grignard reagents), while the α-hydrogens participate in keto-enol tautomerism.
- Catalysis : Lewis acids (e.g., AlCl₃) polarize the carbonyl group, enhancing reactivity. For example, AlCl₃-mediated Friedel-Crafts alkylation has been used to functionalize similar lactams .
Data Analysis and Experimental Design
Q. How can researchers design experiments to probe the compound’s biological activity without commercial bias?
- Target Selection : Prioritize kinases or GPCRs, as imidazole-pyrrolidinone hybrids are known to modulate these targets. Use molecular docking (AutoDock Vina) to predict binding affinities .
- Assay Design : Employ fluorescence polarization for binding studies or enzymatic assays (e.g., NADPH depletion for oxidoreductases).
- Control Experiments : Include structurally related inactive analogs to distinguish target-specific effects from nonspecific interactions .
Q. What strategies improve the stability of this compound in aqueous solutions?
- pH Optimization : Maintain pH 6–8 to prevent lactam hydrolysis. Buffers like PBS or HEPES are ideal.
- Lyophilization : Convert to a stable powder form using cryoprotectants (e.g., trehalose).
- Chelating Agents : Add EDTA to sequester metal ions that catalyze degradation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
